![molecular formula C13H8F3NO2 B1393644 4-(4-(Trifluoromethyl)phenyl)picolinic acid CAS No. 1255634-46-8](/img/structure/B1393644.png)
4-(4-(Trifluoromethyl)phenyl)picolinic acid
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 4-amino-3,5-dicholor-6-(5-aryl-substituted-1-pytazolyl)-2-picolinic acid compounds were synthesized for the discovery of compounds with potent herbicidal activity . Protodeboronation of pinacol boronic esters has also been reported .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, catalytic protodeboronation of pinacol boronic esters has been reported . Additionally, site-selective Suzuki-Miyaura cross-coupling reactions and palladium-catalyzed direct arylation reactions have been observed .Scientific Research Applications
Herbicide Design and Synthesis
“4-(4-(Trifluoromethyl)phenyl)picolinic acid” derivatives have been explored for their potential use in herbicide development. The trifluoromethyl group can enhance the herbicidal activity of picolinic acids .
Anticancer Research
Compounds similar to “4-(4-(Trifluoromethyl)phenyl)picolinic acid” have been studied for their anticancer properties. The presence of picolinic acid and trifluoromethyl groups may contribute to the activity of such compounds .
Metal-Organic Frameworks (MOFs)
Trifluoromethylpyridine derivatives are used in the synthesis of MOFs, which are highly porous materials with applications in gas storage, separation, and catalysis .
Pharmaceutical Applications
The trifluoromethyl group is a common feature in pharmaceuticals, indicating that “4-(4-(Trifluoromethyl)phenyl)picolinic acid” could potentially be used in drug development .
Crop Protection
Derivatives of trifluoromethylpyridine, which share structural similarities with “4-(4-(Trifluoromethyl)phenyl)picolinic acid”, are used in the production of crop-protection products due to their pest control properties .
DNA Interaction Studies
Trifluoromethyl-pyridine carboxylic acids have been involved in studies related to DNA interactions, which could suggest potential applications in genetic research or medicine .
Mechanism of Action
Target of Action
Picolinic acid, a related compound, has been shown to interact with zinc finger proteins (zfps) . These proteins play a crucial role in various cellular functions, including DNA recognition, RNA packaging, transcriptional activation, regulation of apoptosis, protein folding and assembly, and lipid binding .
Mode of Action
Picolinic acid, a structurally similar compound, works by binding to zinc finger proteins (zfps), changing their structures, disrupting zinc binding, and inhibiting function . It is plausible that 4-(4-(Trifluoromethyl)phenyl)picolinic acid may have a similar interaction with its targets.
Biochemical Pathways
Given the potential interaction with zinc finger proteins, it can be inferred that this compound may influence pathways involving these proteins, such as dna replication and transcription, rna packaging, and apoptosis .
Result of Action
Based on the potential interaction with zinc finger proteins, it can be inferred that this compound may influence cellular processes such as dna replication, transcription, rna packaging, and apoptosis .
Future Directions
properties
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)10-3-1-8(2-4-10)9-5-6-17-11(7-9)12(18)19/h1-7H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHUJGPZOWGGEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=C2)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(Trifluoromethyl)phenyl)picolinic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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